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Compound of Interest

Compound Name: T-0509

Cat. No.: B3063667 Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and

Pharmacological Profile of the Selective β1-Adrenergic Receptor Agonist T-0509.

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of T-0509, a potent and selective full agonist of the β1-adrenergic receptor. This

document is intended for researchers, scientists, and professionals involved in drug discovery

and development, offering detailed information on the compound's structure, mechanism of

action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties
T-0509, identified by its IUPAC name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-

dimethoxyphenethyl)amino]ethanol, is a catecholamine derivative with a well-defined

stereochemistry that is crucial for its selective interaction with the β1-adrenergic receptor.

Table 1: Physicochemical Properties of T-0509
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Property Value Source

IUPAC Name

(-)-(R)-1-(3,4-

dihydroxyphenyl)-2-[(3,4-

dimethoxyphenethyl)amino]eth

anol

[1]

Molecular Formula C18H23NO5

Molecular Weight 333.38 g/mol

Canonical SMILES
COC1=C(C=C(C=C1)CCNC--

INVALID-LINK--O)OC

Self-generated based on

IUPAC name

Note: The SMILES string was generated based on the provided IUPAC name to represent the

(R)-enantiomer.

Pharmacological Properties and Mechanism of
Action
T-0509 is a selective full agonist for the β1-adrenergic receptor. Its primary mechanism of

action involves the activation of the cyclic adenosine monophosphate (cAMP) signaling

pathway through its specific binding to β1-receptors, which are predominantly found in cardiac

tissue. This activation leads to an increase in myocardial contractility.

Table 2: Pharmacological Activity of T-0509
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Parameter Value Description Source

Receptor Selectivity β1 >> β2 > β3

Exhibits 11-fold and

97-fold greater Ki

values for β2- and β3-

adrenoceptors,

respectively,

compared with β1-

adrenoceptors.

[1]

Functional Activity Full Agonist

Behaves as a full

agonist at the β1-

adrenergic receptor.

pD2 8.27

A measure of the

potency of the

agonist.

Antagonism

Competitively

antagonized by

atenolol (pA2 = 7.53)

The positive inotropic

effect is blocked by

the β1-selective

antagonist atenolol.

Adenylyl Cyclase

Stimulation (vs.

Isoproterenol)

85% (β1), 96% (β2)

Maximal stimulatory

effect on adenylyl

cyclase in cell

membranes

expressing β1- or β2-

adrenoceptors,

relative to the non-

selective agonist

isoproterenol.

[1]

Signaling Pathway
The binding of T-0509 to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR),

initiates a cascade of intracellular events. This signaling pathway is central to the compound's

pharmacological effects.
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T-0509 β1-Adrenergic Receptor Signaling Pathway

Experimental Protocols
The following sections detail the generalized experimental methodologies employed to

characterize the pharmacological properties of T-0509.

Radioligand Binding Assay for Receptor Selectivity
This assay is used to determine the binding affinity (Ki) of T-0509 for different adrenergic

receptor subtypes.
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Analyze data to determine IC50
and calculate Ki values
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Workflow for Radioligand Binding Assay

Methodology:

Membrane Preparation: Cell lines (e.g., COS-7 or CHO-K1) are transiently transfected to

express specific β-adrenergic receptor subtypes (β1, β2, or β3). The cells are harvested, and

crude membrane fractions are prepared by homogenization and centrifugation.
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Binding Assay: The membranes are incubated in a buffer solution containing a known

concentration of a high-affinity radioligand (e.g., [125I]iodocyanopindolol).

Competition: Increasing concentrations of unlabeled T-0509 are added to the incubation

mixture to compete with the radioligand for receptor binding sites.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with the bound radioligand. Unbound radioligand passes through the filter.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of T-0509 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the

Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay
This functional assay measures the ability of T-0509 to stimulate the production of cAMP, the

second messenger in the β-adrenergic signaling pathway.

Methodology:

Membrane Preparation: Similar to the binding assay, membranes from cells expressing β1 or

β2-adrenergic receptors are prepared.

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the

substrate for adenylyl cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to

prevent cAMP degradation).

Stimulation: The reaction is initiated by the addition of varying concentrations of T-0509 or a

standard agonist like isoproterenol.

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is

quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked

immunosorbent assay (ELISA), or chromatographic techniques.

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP

produced against the concentration of T-0509. The maximal response (Emax) and the
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concentration producing 50% of the maximal response (EC50) are determined. The efficacy

of T-0509 is often expressed as a percentage of the maximal response induced by a full

agonist like isoproterenol.

Conclusion
T-0509 is a valuable research tool for studying the physiological and pathological roles of the

β1-adrenergic receptor. Its high selectivity and full agonist activity make it a suitable candidate

for investigating the downstream effects of β1-adrenergic stimulation in various cellular and in

vivo models. The detailed chemical and pharmacological data, along with the experimental

protocols provided in this guide, offer a solid foundation for further research and development

efforts in the field of cardiovascular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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